molecular formula C24H23FN2O7S B11476703 methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11476703
M. Wt: 502.5 g/mol
InChI Key: QZAJUEAJTZUTDV-UHFFFAOYSA-N
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Description

METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.

    Introduction of substituents: The 4-fluorophenyl and 3,4,5-trimethoxyphenyl groups are introduced through substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl acetate derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets. It may inhibit enzymes such as kinases or proteases, which are crucial for cancer cell survival and proliferation . The compound can also interact with bacterial cell membranes, disrupting their integrity and leading to cell death . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE include other thiazole derivatives such as:

The uniqueness of METHYL 2-[4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE lies in its specific substituents, which confer unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H23FN2O7S

Molecular Weight

502.5 g/mol

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C24H23FN2O7S/c1-31-17-9-13(10-18(32-2)21(17)34-4)16-11-19(28)27(15-7-5-14(25)6-8-15)23-22(16)35-24(30)26(23)12-20(29)33-3/h5-10,16H,11-12H2,1-4H3

InChI Key

QZAJUEAJTZUTDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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